![molecular formula C18H14BrN3O2S B2988509 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-28-7](/img/structure/B2988509.png)
3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and related compounds. It likely contains a thieno[2,3-b]quinoline core, which is a bicyclic system with a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a quinoline (a bicyclic system with a benzene ring fused to a pyridine ring). The compound also has an amide group (-CONH2) and a bromophenyl group (a benzene ring with a bromine atom attached), among other functional groups .Scientific Research Applications
Anticancer Activity
Thieno[2,3-b]quinoline derivatives have been extensively studied for their anticancer properties. The presence of the 3-amino group and the 4-bromophenyl moiety in the compound’s structure suggests potential activity against various cancer cell lines. These compounds can interact with different enzymes and receptors, such as tyrosine kinases and HDM2 ubiquitin ligase, which are involved in apoptosis, DNA repair, and cell cycle arrest .
Antifungal Applications
The structural similarity of the compound to thiazole-based antifungal agents implies potential antifungal activity. Thiazole derivatives have shown significant efficacy against fungal strains like Candida albicans and Aspergillus niger, suggesting that the compound could be synthesized into derivatives with potent antifungal properties .
Suzuki–Miyaura Cross-Coupling
The bromophenyl group in the compound’s structure makes it a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely applied method for forming carbon–carbon bonds in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Neuroprotective Agent
Given the thiazole ring’s presence in Vitamin B1 (thiamine), which plays a crucial role in the nervous system’s functioning, derivatives of this compound could potentially exhibit neuroprotective activities. This application could be particularly relevant in the treatment of neurodegenerative diseases .
Antimicrobial and Antibacterial Properties
Compounds with a thiazole core have been reported to possess antimicrobial and antibacterial activities. The compound could be modified to enhance these properties, leading to the development of new antimicrobial drugs with potentially lesser side effects .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are known for their anti-inflammatory and analgesic activities. The compound’s structural features suggest that it could be developed into a drug molecule that provides pain relief and reduces inflammation, which could be beneficial in conditions like arthritis .
Future Directions
properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVMCKJASCXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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